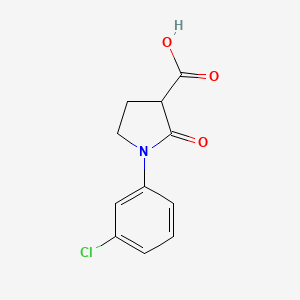

1-(3-クロロフェニル)-2-オキソピロリジン-3-カルボン酸

説明

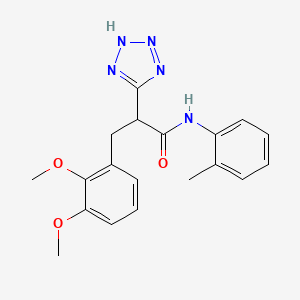

1-(3-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid is a synthetic organic compound characterized by a pyrrolidine ring substituted with a 3-chlorophenyl group and a carboxylic acid group

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with commercially available 3-chlorobenzaldehyde and proline.

Reaction Steps:

Industrial Production Methods:

Batch Process: Involves the sequential addition of reagents in a controlled environment, typically in a stirred tank reactor.

Continuous Flow Process: Utilizes a continuous flow reactor to enhance reaction efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, to form various oxo derivatives.

Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

Substitution: The 3-chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products:

Oxidation Products: Various oxo derivatives.

Reduction Products: Hydroxyl derivatives.

Substitution Products: Compounds with different substituents on the phenyl ring.

Chemistry:

Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology:

Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.

Protein Binding: Can interact with proteins, affecting their function.

Medicine:

Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.

Antimicrobial Activity: Exhibits activity against certain bacterial strains.

Industry:

Material Science: Used in the development of new materials with specific properties.

Agriculture: Potential use as a pesticide or herbicide.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound may inhibit enzymes by mimicking the transition state of the enzyme’s natural substrate.

Protein Interaction: Binds to specific proteins, altering their conformation and function.

Pathways Involved:

Metabolic Pathways: Can interfere with metabolic pathways by inhibiting key enzymes.

Signal Transduction: May affect signal transduction pathways by binding to receptor proteins.

科学的研究の応用

シッフ塩基金属錯体の合成

この化合物は、シッフ塩基金属錯体の合成における前駆体として役立ちます。 これらの錯体は、触媒活性のために重要であり、カルコン誘導体の合成のためのクライゼン・シュミット縮合などの反応で使用されます 。シッフ塩基配位子は、Cu(II)などの遷移金属と配位して、触媒プロセスの収率と効率を高めます。

インドール誘導体の合成

天然物や医薬品に多く見られるインドール誘導体は、この化合物を使用して合成できます。 これらの誘導体は、細胞生物学において重要な役割を果たしており、がんや細菌感染症などのさまざまな疾患の治療に用いられています 。この化合物の構造により、重要な生物活性を持つ複雑なインドール系分子の作成が可能になります。

配位化学

配位化学において、1-(3-クロロフェニル)-2-オキソピロリジン-3-カルボン酸は、金属イオンに結合する配位子の作成に使用されます。これは、特定の電気的および磁気的特性を持つ新しい材料の開発に不可欠です。 形成された配位子は、電子工学や材料科学における潜在的な用途を持つ新規化合物の発見につながる可能性があります .

作用機序

Target of Action

Compounds like “1-(3-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid” often target specific proteins or enzymes in the body. These targets are usually involved in critical biological processes. The exact target would depend on the specific structure and properties of the compound .

Mode of Action

Once the compound binds to its target, it can alter the target’s function. This could involve inhibiting the target’s activity, enhancing it, or modifying it in some other way .

Biochemical Pathways

The compound’s action on its target can affect various biochemical pathways. For example, if the target is an enzyme involved in a metabolic pathway, the compound’s action could result in changes to the metabolites produced by that pathway .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would determine its bioavailability. Factors like the compound’s solubility, stability, and size can influence these properties .

Result of Action

The ultimate effects of the compound’s action would depend on the roles of the targets and pathways it affects. This could range from changes in cellular function to effects on the whole organism .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and physical factors like temperature .

類似化合物との比較

1-(3-Chlorophenyl)-2-pyrrolidinone: Similar structure but lacks the carboxylic acid group.

3-Chlorophenylacetic Acid: Contains the 3-chlorophenyl group but has a different core structure.

Uniqueness:

Structural Features: The combination of the pyrrolidine ring, oxo group, and carboxylic acid makes it unique.

Reactivity: Exhibits distinct reactivity patterns due to its specific functional groups.

特性

IUPAC Name |

1-(3-chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3/c12-7-2-1-3-8(6-7)13-5-4-9(10(13)14)11(15)16/h1-3,6,9H,4-5H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDULWPXRFVQNQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1C(=O)O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618070-35-2 | |

| Record name | 1-(3-CHLOROPHENYL)-2-OXO-3-PYRROLIDINECARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(dibutylamino)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2586327.png)

![5-Methyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2586331.png)

![2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-phenylacetamide](/img/structure/B2586333.png)

![1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-amine](/img/structure/B2586336.png)

![6-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide](/img/structure/B2586341.png)

![2-[(1-methanesulfonylpyrrolidin-3-yl)oxy]-4,6-dimethylpyrimidine](/img/structure/B2586344.png)